molecular formula C15H20N2O2 B13804062 1-(p-Hydroxyphenyl)-3-piperidino-2-pyrrolidinone CAS No. 6103-55-5

1-(p-Hydroxyphenyl)-3-piperidino-2-pyrrolidinone

Cat. No.: B13804062
CAS No.: 6103-55-5
M. Wt: 260.33 g/mol
InChI Key: SFTCFBSAPNETJJ-UHFFFAOYSA-N
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Description

1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one is a compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one typically involves the conversion of suitable hydroxyacetophenones to the desired product through a series of chemical reactions. One common method involves the conversion of p-hydroxyacetophenone to an isonitrosoketone, followed by hydrogenation of the isonitrosoketone . The reaction conditions often include the use of specific catalysts and solvents to facilitate the conversion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various hydroxy derivatives.

Scientific Research Applications

1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • p-Hydroxybenzoic acid
  • p-Coumaric acid
  • Ferulic acid
  • Caffeic acid

Comparison

1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one is unique due to its specific chemical structure, which includes both a phenolic hydroxyl group and a piperidinopyrrolidinone moiety. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

6103-55-5

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-3-piperidin-1-ylpyrrolidin-2-one

InChI

InChI=1S/C15H20N2O2/c18-13-6-4-12(5-7-13)17-11-8-14(15(17)19)16-9-2-1-3-10-16/h4-7,14,18H,1-3,8-11H2

InChI Key

SFTCFBSAPNETJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(C2=O)C3=CC=C(C=C3)O

Origin of Product

United States

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